molecular formula C17H15ClN2O2 B6571959 2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921542-11-2

2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6571959
CAS No.: 921542-11-2
M. Wt: 314.8 g/mol
InChI Key: BRVZNZUIVURMLC-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic benzamide derivative featuring a 2-chlorobenzoyl group linked to a 1-ethyl-2-oxoindolin-5-yl scaffold. Key structural attributes include:

  • A chloro substituent at position 2 of the benzamide ring, which may enhance lipophilicity and influence target binding.
  • Physicochemical properties (estimated): LogP ~2.8–3.2 (higher than the non-chlorinated analog in , LogP 2.54), hydrogen bond acceptors/donors = 4/1, and polar surface area ~39 Ų .

Properties

IUPAC Name

2-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-2-20-15-8-7-12(9-11(15)10-16(20)21)19-17(22)13-5-3-4-6-14(13)18/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVZNZUIVURMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions usually require strong acids and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamides or indoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown biological activity against various pathogens and cancer cells. They are studied for their potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide exerts its effects involves interaction with specific molecular targets. The indole core can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound is compared to analogs from diverse pharmacological and agrochemical contexts (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Benzamide/Indole) Molecular Formula MW (g/mol) LogP Key Applications/Findings Reference
2-Chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (Target) 2-Cl; 1-ethyl-2-oxoindoline C₁₇H₁₅ClN₂O₂ ~315.77 ~3.0 Not explicitly stated; presumed kinase inhibitor -
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide H (no Cl); 1-ethyl-2-oxoindoline C₁₇H₁₆N₂O₂ 280.32 2.54 Reference for non-chlorinated analog
N-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxoindolin-5-yl]benzamide (73) H; imidazole-substituted 2-oxoindoline C₁₉H₁₄N₄O₂ 330.34 2.1 TLK2 inhibitor (IC₅₀ = 0.12 µM)
2-Chloro-5-iodo-N-(2-methyl-1,3-dioxo-isoindol-5-yl)benzamide 2-Cl,5-I; isoindole-1,3-dione C₁₆H₁₀ClINO₃ 440.62 3.8 Structural analog with halogen diversity
2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide 2-Cl; trifluoromethoxy-aniline carbamate C₁₅H₁₀ClF₃N₂O₃ 366.70 3.5 Pesticide (triflumuron)

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The chloro group in the target compound likely improves binding affinity compared to non-halogenated analogs (e.g., compound in ) by filling hydrophobic pockets in target proteins. This aligns with TLK2 inhibitors in , where electron-withdrawing groups enhance potency .
  • Unmet Needs : While highlights kinase inhibition for related compounds, the target’s specific biological activity remains uncharacterized. Comparative studies with iodo/trifluoromethoxy analogs () are warranted to explore therapeutic or agrochemical applications.

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